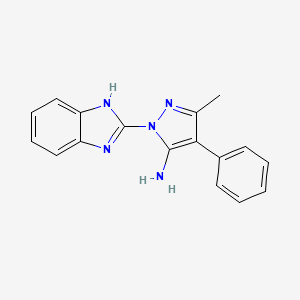

1-(1H-苯并咪唑-2-基)-3-甲基-4-苯基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a fusion of benzene and imidazole . They are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT Raman, and NMR . These techniques can provide information about the compound’s geometric structure, electronic features, and vibrational modes .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions take place . For example, some benzimidazole derivatives have shown remarkable anthelmintic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various computational methods . These methods can provide information about the compound’s HOMO and LUMO energies, charge distribution, and potential energy distribution .科学研究应用

Antitumor Activity

Compounds containing the imidazole ring, such as 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, have been synthesized and evaluated for their potential in treating cancer. Studies have shown that derivatives of benzimidazole can exhibit significant antitumor properties against various cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) cells . The mechanism of action often involves the disruption of cell division and inducing apoptosis in cancer cells.

Antimicrobial and Antibacterial Properties

Benzimidazole derivatives are known for their antimicrobial activity. For instance, silver (I) complexes of benzimidazole have been synthesized and screened for their activity against pathogens like Staphylococcus epidermidis, Staphylococcus aureus, and Candida albicans . The compound’s ability to interact with microbial DNA or proteins can lead to the inhibition of bacterial growth or the death of the pathogen.

Antiviral Applications

The imidazole moiety is a crucial component in the synthesis of antiviral drugs. Compounds with this structure have been used to develop medications that can inhibit viral replication. For example, enviroxime, which contains an imidazole ring, has shown efficacy against viruses by targeting viral polymerases or other essential proteins .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are also explored for their anti-inflammatory and analgesic effects. These compounds can modulate the body’s inflammatory response, providing relief from pain and inflammation. Drugs like etonitazene, which have an imidazole core, have been used as analgesics due to their ability to interact with opioid receptors .

Gastrointestinal Therapeutics

The benzimidazole core is present in several antiulcer medications, such as omeprazole and pantoprazole. These drugs work by inhibiting the hydrogen-potassium ATPase enzyme in the stomach lining, effectively reducing gastric acid secretion and promoting healing of ulcers .

Antiparasitic and Antihelmintic Uses

Compounds with benzimidazole structures, like thiabendazole, have been employed as antiparasitic and antihelmintic agents. They function by interfering with the energy metabolism of parasitic worms, leading to their paralysis and death .

Synthesis of Fluorinated Materials

Benzimidazole derivatives have been used in the synthesis of fluorinated materials, which have applications in various fields, including electronics and photonics. These materials can exhibit properties like high thermal stability and unique optical characteristics, making them valuable in the development of advanced materials .

Development of Single-Molecule Magnets

The structural versatility of benzimidazole allows for its use in the creation of single-molecule magnets. These are materials that can retain magnetic properties at the molecular level and have potential applications in data storage and quantum computing .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-4-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5/c1-11-15(12-7-3-2-4-8-12)16(18)22(21-11)17-19-13-9-5-6-10-14(13)20-17/h2-10H,18H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRGRPALXURFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2865655.png)

![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)

![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2865665.png)

![N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2865666.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2865667.png)

![1-[2-Oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2865669.png)